The molecular structure of MeOPP comprises a piperazine ring substituted at the 1-position with an ethyl group and at the 3-position with a 4-methoxyphenyl group. Structural information about MeOPP can be inferred from its analogs, such as trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine, whose conformational parameters and their influence on 5-HT1A receptor recognition have been studied [ [] ]. Further research employing techniques like X-ray crystallography or NMR spectroscopy would be beneficial in elucidating the precise three-dimensional structure of MeOPP.
MeOPP undergoes biotransformation in vivo, with O-demethylation being the major metabolic pathway. This process is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, leading to the formation of 1-(4-hydroxyphenyl)piperazine (4-HO-PP) [ [] ]. Other metabolic reactions include the degradation of the piperazine moiety.
MeOPP exhibits its biological effects primarily through its interaction with the serotonergic system. It displays high affinity for the 5-HT1A receptor subtype [ [], [] ]. While the precise mechanism of action at the 5-HT1A receptor requires further investigation, it is likely that MeOPP acts as either a full or partial agonist at this receptor, similar to its structural analog, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine [ [] ].
The primary application of MeOPP in scientific research has been in understanding its interaction with the serotonergic system, particularly the 5-HT1A receptor. Research suggests that MeOPP possesses high affinity for 5-HT1A receptors [ [], [] ], indicating its potential as a pharmacological tool in studying the roles of this receptor subtype in various physiological and pathological processes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: